molecular formula C10H16F3N3OS B13164196 3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol

3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol

Cat. No.: B13164196
M. Wt: 283.32 g/mol
InChI Key: JOCCGHWDGCGLKQ-UHFFFAOYSA-N
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Description

3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol is a complex organic compound that features a thiazole ring, an amino group, and a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable α-haloketone with thiourea, followed by the introduction of the diethylamino group via nucleophilic substitution. The trifluoropropanol moiety can be introduced through a subsequent reaction with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoropropanol moiety may enhance its binding affinity through hydrogen bonding, while the thiazole ring can participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(diethylamino)-1,3-thiazole: Similar structure but lacks the trifluoropropanol moiety.

    3-Amino-2-(diethylamino)-1,3-thiazole: Similar but without the trifluoropropanol group.

    2-(Diethylamino)-1,3-thiazole: Lacks both the amino group and the trifluoropropanol moiety.

Uniqueness

The presence of the trifluoropropanol moiety in 3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it a unique candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C10H16F3N3OS

Molecular Weight

283.32 g/mol

IUPAC Name

3-amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C10H16F3N3OS/c1-3-16(4-2)8-15-5-7(18-8)9(17,6-14)10(11,12)13/h5,17H,3-4,6,14H2,1-2H3

InChI Key

JOCCGHWDGCGLKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(S1)C(CN)(C(F)(F)F)O

Origin of Product

United States

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